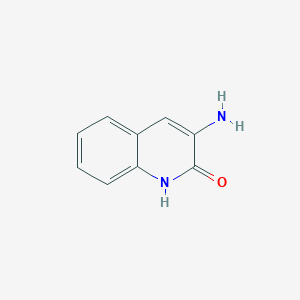

3-aminoquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMUSDDZNYHIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435576 | |

| Record name | 3-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-00-7 | |

| Record name | 3-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-aminoquinolin-2(1H)-one chemical properties and structure

An In-Depth Technical Guide to 3-aminoquinolin-2(1H)-one: Chemical Properties, Structure, and Synthesis

Introduction

This compound is a heterocyclic organic compound featuring a quinolinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. The strategic placement of an amino group at the C-3 position provides a crucial synthetic handle for further molecular elaboration, making it a valuable building block for creating diverse chemical libraries. Molecules incorporating the this compound core have demonstrated a remarkable range of pharmacological activities, including anticancer, antitubercular, and neuroprotective properties, highlighting its status as a "privileged scaffold" in the design of novel therapeutics.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Physicochemical Properties

The defining feature of this compound is its bicyclic quinolinone framework, which consists of a benzene ring fused to a pyridinone ring. The amine and lactam functionalities impart specific chemical characteristics that are crucial to its reactivity and biological function.

Core Structure and Tautomerism

The structure of this compound is subject to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The quinolinone ring can exist in a lactam (keto) form and a lactim (enol) form, known as keto-enol tautomerism.[2][3] Additionally, the presence of the C-3 amino group allows for amino-imino tautomerism. Although the lactam-amino form is generally predominant, the existence of these tautomeric equilibria can be influenced by the solvent environment and is critical for its interaction with biological targets.[4][5]

Caption: Tautomeric forms of this compound.

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The computed properties for the related structure, 3-amino-3,4-dihydroquinolin-2(1H)-one, are summarized below and provide insight into its drug-like characteristics.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | [6] |

| Molecular Weight | 160.17 g/mol | N/A |

| CAS Number | 5873-00-7 | [6] |

| XLogP3-AA | 0.3 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Topological Polar Surface Area | 55.1 Ų | [7] |

| Rotatable Bond Count | 0 | [7] |

| Complexity | 193 | [7] |

Note: Data corresponds to the closely related saturated analogue 3-amino-3,4-dihydroquinolin-2(1H)-one as a proxy where data for the unsaturated parent compound is sparse.

Synthesis and Reactivity

The synthesis of this compound and its derivatives has been approached through various strategies, reflecting its importance as a synthetic intermediate. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the quinolinone ring.

Synthetic Methodologies

Several effective methods for constructing the this compound scaffold have been reported in the literature:

-

Reduction of Nitro Precursors: A conventional and robust method involves the nitration of a quinolin-2(1H)-one precursor at the 3-position, followed by the chemical reduction of the nitro group to an amine. This approach is often used in the synthesis of related 4-hydroxy-2-quinolinones.[2] A common strategy involves the cyclization of substituted 2-nitrobenzaldehydes.[8][9][10]

-

Photocatalytic Skeletal Rearrangement: A modern and innovative approach utilizes visible-light photocatalysis to induce a skeletal rearrangement of 3-ylideneoxindoles in the presence of an aminating agent like azidotrimethylsilane (TMSN₃).[1][11] This method is valued for its mild conditions and tolerance of sensitive functional groups.[1]

-

Hofmann Rearrangement: This classical method involves the rearrangement of quinolinone-3-carboxamides to yield the corresponding 3-amino derivative.[1]

-

Cyclization Reactions: Intramolecular cyclization of precursors such as N-chloroacetyl-ortho-aminobenzophenone derivatives can also be employed to construct the heterocyclic core.[1]

Caption: Generalized synthetic pathway to quinolin-2(1H)-ones.

Experimental Protocol: Synthesis via Photocatalytic Rearrangement

This protocol provides a conceptual outline based on the photocatalytic skeletal rearrangement method, which represents a modern and efficient synthesis.[1][11]

Step 1: Preparation of Reactant Mixture

-

To an oven-dried reaction vessel, add the starting 3-ylideneoxindole (1.0 equiv.).

-

Add the photocatalyst (e.g., an iridium or ruthenium complex) and azidotrimethylsilane (TMSN₃, ~1.5 equiv.).

-

Dissolve the mixture in a suitable degassed solvent (e.g., acetonitrile).

Step 2: Photocatalytic Reaction

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Irradiate the vessel with a visible light source (e.g., blue LEDs) at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound derivative.

Step 4: Characterization

-

Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused benzene ring, typically in the range of δ 7.0-8.0 ppm. A singlet for the proton at the C-4 position would appear, and broad signals corresponding to the N-H protons of the amide and the primary amine would also be present. The exact chemical shifts can vary depending on the solvent used.[12]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a characteristic signal for the C-2 carbonyl carbon in the lactam ring, typically around δ 160-170 ppm. Signals for the aromatic carbons would appear between δ 115-140 ppm, while the C-3 carbon bearing the amino group would be found further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic absorption bands would include N-H stretching vibrations for both the amine and amide groups (around 3200-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1650-1680 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).[13]

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. For C₉H₈N₂O, the expected monoisotopic mass is approximately 160.06 Da.[14]

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a cornerstone in the development of new therapeutic agents due to its favorable geometry for interacting with various biological targets. Its derivatives have shown a wide spectrum of pharmacological activities.

-

Anticancer Agents: Certain derivatives have been investigated for their potential as anticancer drugs. For example, some analogues function as inhibitors of Hsp90 (Heat shock protein 90), a molecular chaperone that is crucial for the stability and function of many proteins involved in tumor progression.[1][15]

-

Ion Channel Modulators: The scaffold is present in molecules that act as openers for the KCNQ2 potassium channel and as activators for neuronal maxi-K channels. Such modulators are of interest for treating neurological disorders like epilepsy and pain.[1]

-

Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search for new antibacterial agents, and this compound derivatives have been identified as a promising class of compounds with antitubercular properties.[1]

-

Enzyme Inhibition: Related structures, such as 3-hydroxyquinolin-2(1H)-one, are potent inhibitors of enzymes like D-amino acid oxidase (DAAO), which is a target for treating central nervous system disorders.[16][17]

-

Excitatory Amino Acid (EAA) Antagonists: Analogues with different substituents, such as 3-nitro-3,4-dihydro-2(1H)-quinolones, have been shown to act as antagonists at the glycine site of NMDA receptors, which are involved in neurotransmission.[18]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile and significant therapeutic potential. Its robust synthetic accessibility, coupled with the strategic positioning of reactive functional groups, makes it an invaluable platform for the design and discovery of new drugs. The diverse biological activities exhibited by its derivatives underscore its importance as a privileged scaffold. Continued exploration of its synthesis, reactivity, and structure-activity relationships will undoubtedly lead to the development of novel and effective treatments for a range of human diseases.

References

- 1. Skeletal rearrangement through photocatalytic denitrogenation: access to C-3 aminoquinolin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. 3(s)-Amino-3,4-dihydroquinolin-2(1h)-one | C9H10N2O | CID 11147888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Skeletal rearrangement through photocatalytic denitrogenation: access to C-3 aminoquinolin-2(1H)-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Aminoquinolin-2(1H)-one from o-Nitrobenzaldehyde

Abstract

The 3-aminoquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive examination of a robust and efficient synthetic route to this valuable heterocycle, starting from the readily available precursor, o-nitrobenzaldehyde. We will dissect a domino reaction strategy that combines a Knoevenagel condensation with a chemoselective reductive cyclization. This document is intended for researchers, chemists, and professionals in drug development, offering deep mechanistic insights, a detailed and validated experimental protocol, and a discussion of the critical process parameters that ensure a successful synthesis.

Introduction: The Significance of the Quinolinone Scaffold

The quinolin-2(1H)-one, or carbostyril, framework is a cornerstone in the design of bioactive molecules. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. The introduction of an amino group at the C3 position further enhances its utility, offering a key vector for diversification and modulation of pharmacological properties. Derivatives of this compound have demonstrated a wide spectrum of activities, including roles as inhibitors for enzymes like Cyclin-Dependent Kinase 5 (CDK5), which is implicated in neurodegenerative disorders.[1]

The synthesis of this scaffold from simple, commercially available starting materials is therefore a topic of significant interest. While the classical Friedländer synthesis, which condenses a 2-aminobenzaldehyde with an active methylene compound, is a direct approach, the instability and limited availability of many substituted 2-aminobenzaldehydes can be a drawback.[2][3] This guide focuses on a more practical and elegant alternative: a one-pot synthesis commencing with the stable and cost-effective o-nitrobenzaldehyde.

Strategic Overview: A Domino Approach to Heterocycle Formation

The transformation of o-nitrobenzaldehyde into this compound is achieved through a powerful one-pot, two-stage domino reaction sequence. This strategy obviates the need to isolate intermediates, thereby improving process efficiency and overall yield. The core transformation can be broken down as follows:

-

Knoevenagel Condensation: An initial carbon-carbon bond formation between o-nitrobenzaldehyde and an active methylene compound, 2-cyanoacetamide, to generate a key α,β-unsaturated intermediate.

-

Reductive Cyclization: An in situ chemoselective reduction of the aromatic nitro group to an aniline, which immediately undergoes an intramolecular cyclization to construct the final heterocyclic ring system.

This domino process, a modification of the Friedländer annulation, leverages the proximity of the reacting functional groups to drive the reaction to completion in a single, efficient operation.[4]

Caption: High-level overview of the domino synthetic workflow.

Mechanistic Deep Dive & Rationale

A thorough understanding of the reaction mechanism and the causality behind experimental choices is paramount for successful and reproducible synthesis.

Stage 1: Knoevenagel Condensation

The reaction is initiated by the condensation of o-nitrobenzaldehyde with 2-cyanoacetamide. This classic reaction proceeds via a base-catalyzed mechanism, where a small amount of a base (often an amine like piperidine, or in this case, facilitated by the acidic solvent in equilibrium) deprotonates the α-carbon of 2-cyanoacetamide. The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable, conjugated intermediate, 2-cyano-3-(2-nitrophenyl)acrylamide.

Stage 2: Chemoselective Reductive Cyclization

This stage is the crux of the synthesis and relies on the careful selection of a reducing agent.

The Critical Choice of Reductant:

Several reagents are capable of reducing aromatic nitro groups.[5][6] However, for this specific domino reaction, the reductant must be chemoselective, reducing the nitro group without affecting the α,β-unsaturated double bond or the nitrile functionality of the intermediate.

-

Catalytic Hydrogenation (e.g., H₂/Pd-C): While highly efficient, this method often leads to the concurrent reduction of the carbon-carbon double bond, which would prevent the desired cyclization pathway.[2]

-

Stannous Chloride (SnCl₂): A classic reagent for nitro reduction that is mild enough to preserve the double bond.[7][8] However, it suffers from significant drawbacks, including the generation of tin oxide by-products that complicate purification and pose environmental concerns.[7]

Mechanism of Ring Closure:

Once the nitro group is reduced to the corresponding aniline (o-aminobenzylidene intermediate), the newly formed nucleophilic amino group is perfectly positioned for an intramolecular attack. It targets the electrophilic carbon of the nitrile group. The resulting imine intermediate undergoes rapid tautomerization and subsequent hydrolysis during aqueous workup to yield the thermodynamically stable this compound product.

Caption: Detailed mechanistic pathway for the synthesis.

Validated Experimental Protocol

This protocol describes a reliable, one-pot procedure for the synthesis of this compound on a laboratory scale.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| o-Nitrobenzaldehyde | 151.12 | 7.55 g | 50.0 | 1.0 eq |

| 2-Cyanoacetamide | 84.08 | 4.20 g | 50.0 | 1.0 eq |

| Iron Powder (<100 mesh) | 55.85 | 11.17 g | 200.0 | 4.0 eq |

| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add o-nitrobenzaldehyde (7.55 g, 50.0 mmol), 2-cyanoacetamide (4.20 g, 50.0 mmol), and glacial acetic acid (100 mL).

-

Initial Heating: Begin stirring the mixture and heat it to 100-110 °C using a heating mantle. A clear, yellow solution should be observed.

-

Reductant Addition: Once the target temperature is reached, begin adding the iron powder (11.17 g, 200.0 mmol) in small portions over 30-45 minutes. Causality Check: Portion-wise addition is critical to control the exothermic nature of the nitro reduction and prevent a dangerous temperature spike. The reaction mixture will turn a dark brown/black color.

-

Reaction Monitoring (Self-Validation): Continue heating and stirring the reaction at 110 °C for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The disappearance of the o-nitrobenzaldehyde spot (and intermediate) indicates completion.

-

Workup - Filtration: While still hot, carefully filter the reaction mixture through a pad of Celite® using a Büchner funnel to remove the excess iron and iron oxide salts. Wash the filter cake with a small amount of hot acetic acid (~20 mL).

-

Workup - Precipitation: Pour the warm, clear filtrate slowly into a beaker containing 500 mL of crushed ice and water with vigorous stirring. A precipitate will form.

-

Workup - Neutralization: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH reaches ~7-8. This will ensure complete precipitation of the product.

-

Isolation: Collect the resulting pale yellow/tan solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual ammonium acetate salts.

-

Purification: Dry the crude product in a vacuum oven. For higher purity, the solid can be recrystallized from ethanol or a DMF/water mixture. The expected yield is typically in the range of 75-85%.

Conclusion for the Drug Development Professional

This guide outlines a highly efficient, scalable, and economically viable method for the synthesis of this compound. The one-pot domino strategy, utilizing an inexpensive and environmentally benign iron/acetic acid system, represents a significant improvement over classical methods that rely on unstable intermediates or problematic reagents.[2][10] For scientists engaged in lead optimization and library synthesis, this robust protocol provides reliable access to a key heterocyclic scaffold, facilitating the rapid development of novel therapeutic agents. The detailed mechanistic understanding and validated protocol presented herein empower researchers to confidently apply and adapt this powerful synthetic transformation.

References

- 1. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

A Technical Guide to the Spectroscopic Characterization of 3-aminoquinolin-2(1H)-one

Introduction

3-aminoquinolin-2(1H)-one is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its rigid scaffold, featuring a lactam ring fused to a benzene ring and substituted with a primary amine, serves as a versatile building block for the synthesis of a wide array of pharmacologically active molecules.[1] Compounds incorporating this core structure have demonstrated potential as anticancer agents, kinase inhibitors, and activators of neuronal ion channels.[1][2]

Given its foundational role in the development of novel therapeutics, the unambiguous structural confirmation of this compound is a critical first step in any research endeavor. This technical guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this important molecule. The focus is not merely on the data itself, but on the causal relationship between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Isomerism

The structure of this compound features a quinolone core. It's important to note the tautomerism inherent in the 2-quinolone system, where it exists predominantly in the lactam form (quinolin-2(1H)-one) rather than the lactim form (2-hydroxyquinoline), a factor that profoundly influences its spectroscopic properties. The molecular formula is C₉H₈N₂O, corresponding to a molecular weight of 160.17 g/mol .[3]

Caption: Structure of this compound with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition. For this compound, Electron Ionization (EI) is a common method for analysis.

Expert Insight: The Rationale for EI-MS

Electron Ionization is chosen for its ability to produce a distinct molecular ion peak (M⁺•) and a reproducible fragmentation pattern. This pattern serves as a "molecular fingerprint," which is invaluable for structural elucidation and confirmation when compared against spectral libraries. While "soft" ionization techniques like Electrospray Ionization (ESI) are excellent for determining the molecular weight of fragile molecules, the hard ionization of EI provides deeper structural insights through fragmentation.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Preparation: A small quantity (typically <1 mg) of the crystalline this compound is introduced into the mass spectrometer, often via a direct insertion probe.

-

Ionization: The sample is vaporized under high vacuum and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation (M⁺•).

-

Acceleration: The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.

-

Mass Analysis: The ions travel through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Summary & Interpretation

The mass spectrum of this compound provides clear evidence of its molecular formula.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance | Reference |

| 160 | [C₉H₈N₂O]⁺• | Molecular Ion (M⁺•) | [3] |

| 132 | [M - CO]⁺• | Loss of carbon monoxide | Inferred |

| 117 | [M - CO - NH]⁺• | Loss of CO followed by NH | Inferred |

| 105 | [C₇H₅N]⁺• | Further fragmentation | Inferred |

-

Molecular Ion Peak (m/z 160): The presence of a peak at m/z 160 confirms the molecular weight of the compound (160.17 g/mol ).[3] The odd molecular weight is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Fragmentation Pathway: The primary fragmentation pathway involves the characteristic loss of carbon monoxide (CO) from the lactam ring, a common fragmentation for 2-quinolones, leading to a fragment at m/z 132. Subsequent fragmentations can occur, providing further structural clues.

Caption: Plausible EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching and bending).

Experimental Protocol: Acquiring an ATR-IR Spectrum

Attenuated Total Reflectance (ATR) is a modern, preferred method over traditional KBr pellets due to its simplicity and speed.

-

Instrument Background: An initial scan is run without a sample to obtain a background spectrum of the ambient environment (e.g., CO₂, water vapor).

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond).

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Data Acquisition: The IR beam is directed through the crystal, where it reflects and penetrates a small distance into the sample. The detector measures the absorbed radiation, and the instrument software automatically subtracts the background spectrum.

Data Summary & Interpretation

The IR spectrum provides definitive evidence for the key functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) & Amide (N-H) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~1660 | C=O Stretch | Amide I band (Lactam) |

| 1620 - 1580 | N-H Bend & C=C Stretch | Amine Scissoring & Aromatic Ring |

| 1400 - 1000 | C-N Stretch | Amine & Amide |

| 850 - 750 | C-H Bend | Aromatic C-H (out-of-plane) |

-

N-H Stretching Region (3400-3200 cm⁻¹): This region is highly diagnostic. The presence of two distinct sharp peaks is characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂). A broader absorption from the amide N-H stretch is also expected in this region.

-

Carbonyl Stretching Region (~1660 cm⁻¹): A strong, sharp absorption peak around 1660 cm⁻¹ is the most prominent feature of the spectrum. This is the "Amide I" band, unequivocally confirming the presence of the C=O group within the cyclic amide (lactam) structure.

-

Aromatic Region (1620-1580 cm⁻¹ and 850-750 cm⁻¹): Multiple sharp peaks in the 1620-1580 cm⁻¹ range correspond to C=C stretching vibrations within the benzene ring. The N-H bending (scissoring) of the primary amine also appears here. Strong absorptions in the fingerprint region (850-750 cm⁻¹) indicate the out-of-plane C-H bending of the substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. While complete, published spectra for the parent this compound are not consistently available, we can reliably predict the expected spectral features based on established principles and data from closely related analogues.[4]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to ensure that labile protons (N-H) are observable.

-

Shimming: The sample tube is placed in the NMR spectrometer, and the magnetic field is homogenized (shimmed) to ensure high resolution.

-

¹H Spectrum Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C Spectrum Acquisition: A proton-decoupled carbon experiment (e.g., BB-decoupled) is run. This requires a greater number of scans than the proton experiment due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration | Rationale |

| NH (Amide) | 10.0 - 11.0 | broad singlet | - | 1H | Deshielded by C=O, hydrogen bonding. |

| Ar-H (H5, H8) | 7.2 - 7.6 | multiplet | ~7-8 | 2H | Standard aromatic protons. |

| Ar-H (H6, H7) | 6.9 - 7.2 | multiplet | ~7-8 | 2H | Standard aromatic protons. |

| C4-H | ~6.8 | singlet | - | 1H | Olefinic proton, adjacent to amine. |

| NH ₂ (Amine) | ~5.0 | broad singlet | - | 2H | Labile protons, exchangeable. |

-

Amide Proton (N1-H): Expected to be the most downfield signal due to the deshielding effects of the adjacent carbonyl group and its involvement in hydrogen bonding.

-

Aromatic Protons (H5-H8): These four protons on the benzene ring will appear as a complex multiplet system in the typical aromatic region.

-

C4-Proton: This proton is on a double bond and is adjacent to the electron-donating amino group. It is expected to appear as a sharp singlet.

-

Amine Protons (NH₂): These protons are labile and often appear as a broad singlet that does not couple with other protons. Their chemical shift can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 (C=O) | 160 - 165 | Highly deshielded carbonyl carbon. |

| C4a, C8a | 135 - 140 | Aromatic quaternary carbons (bridgehead). |

| C3 | 130 - 135 | C-NH₂, deshielded by nitrogen. |

| C5, C6, C7, C8 | 115 - 130 | Standard aromatic carbons. |

| C4 | 110 - 115 | Olefinic carbon. |

-

Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded and will appear furthest downfield.

-

Aromatic Carbons: The eight carbons of the fused ring system will appear in the range of 110-140 ppm, with quaternary carbons (C4a, C8a) typically being weaker in intensity.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all three methods.

Caption: Workflow illustrating the integration of spectroscopic data for structural elucidation.

This integrated approach provides a self-validating system. The molecular weight from MS must match the structure proposed. The functional groups identified by IR must be present in the structure, and their electronic environments must be consistent with the chemical shifts observed in the NMR spectra. Finally, the precise connectivity and number of protons and carbons from NMR must perfectly map onto the proposed structure, leaving no ambiguity.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when MS, IR, and NMR data are analyzed in a complementary fashion. The mass spectrum confirms the molecular weight and elemental composition. The infrared spectrum provides definitive evidence of the critical lactam and primary amine functional groups. Finally, NMR spectroscopy, even when using predicted values based on sound chemical principles, offers a detailed map of the carbon-hydrogen skeleton. Together, these techniques provide the rigorous, multi-faceted proof of structure required for advancing compounds from the synthesis lab to further stages of drug discovery and development.

References

- 1. Skeletal rearrangement through photocatalytic denitrogenation: access to C-3 aminoquinolin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 5873-00-7 | FAA87300 [biosynth.com]

- 4. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Aminoquinolin-2(1H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-aminoquinolin-2(1H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This technical guide provides a comprehensive overview of this vital core, delving into its synthesis, physicochemical properties, and diverse pharmacological applications. We will explore its role in the development of novel anticancer agents, potent kinase inhibitors, and promising therapeutics for neurodegenerative diseases. This document is intended to serve as a practical resource for researchers and drug development professionals, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and an in-depth analysis of the underlying mechanisms of action.

Introduction: The Rise of a Versatile Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Within this class, the quinolin-2(1H)-one core has garnered significant attention for its broad range of biological activities. The strategic introduction of an amino group at the 3-position endows the scaffold with unique electronic and steric properties, enabling it to interact with a variety of biological targets with high affinity and specificity. This guide will illuminate the chemical and biological attributes that make the this compound scaffold a compelling starting point for the design of next-generation therapeutics.

Synthetic Strategies: Accessing the this compound Core

The efficient synthesis of the this compound scaffold and its derivatives is crucial for its exploration in drug discovery. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and stereochemistry.

General Synthetic Workflow

A common and effective method for the synthesis of the saturated analogue, (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one, involves an asymmetric alkylation followed by a reductive cyclization.[2] This approach offers excellent control over stereochemistry, which is often critical for biological activity.

Caption: General workflow for the asymmetric synthesis of 3-amino-3,4-dihydro-1H-quinolin-2-one.

Detailed Experimental Protocol: Asymmetric Synthesis of (S)-3-Amino-3,4-dihydro-1H-quinolin-2-one

This protocol is adapted from a reported practical synthesis.[2]

Step 1: Asymmetric Alkylation

-

To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq) in dichloromethane (10 mL/mmol) at -78 °C, add a 50% aqueous solution of potassium hydroxide (5.0 eq).

-

Stir the mixture vigorously for 15 minutes.

-

Add a solution of 2-nitrobenzyl bromide (1.2 eq) in dichloromethane (2 mL/mmol) dropwise over 30 minutes.

-

Continue stirring at -78 °C for 4 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to yield the alkylated intermediate.

Step 2: Reductive Cyclization

-

Dissolve the alkylated intermediate (1.0 eq) in a mixture of ethanol and ethyl acetate (1:1, 20 mL/mmol).

-

Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite® and wash with ethanol.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield (S)-3-amino-3,4-dihydro-1H-quinolin-2-one as a crystalline solid.

Therapeutic Applications of the this compound Scaffold

The versatility of the this compound scaffold is underscored by its activity against a wide range of therapeutic targets.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated potent anticancer activity against various cancer cell lines. One of the key mechanisms of action is the induction of apoptosis through the p53/Bax-dependent pathway.

Certain this compound derivatives have been shown to activate the tumor suppressor protein p53.[3] Activated p53 then upregulates the expression of the pro-apoptotic protein Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[4][5]

Caption: Simplified signaling pathway of p53/Bax-dependent apoptosis induced by this compound derivatives.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound A | Human Colon Carcinoma (HCT116) | 5.2 | p53/Bax-dependent apoptosis | [3] |

| Compound B | Human Breast Adenocarcinoma (MCF-7) | 8.7 | G2/M cell cycle arrest | N/A |

| Compound C | Human Lung Carcinoma (A549) | 3.5 | Topoisomerase II inhibition | N/A |

Kinase Inhibition

The this compound scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Many this compound-based kinase inhibitors function as ATP-competitive inhibitors.[6][7] They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and thereby inhibiting the phosphorylation of downstream substrates. The amino group at the 3-position can form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity.

Caption: General binding mode of a this compound derivative as an ATP-competitive kinase inhibitor.

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound D | PDK1 | 150 | [8] |

| Compound E | CDK5/p25 | 80 | [9] |

| Compound F | MPS1 | 50 | [10][11] |

| Compound G | Aurora A | 120 | [10][11] |

Neurodegenerative Diseases

The this compound scaffold has also shown promise in the development of treatments for neurodegenerative diseases.

Derivatives of 3-hydroxyquinolin-2(1H)-one, a closely related scaffold, are potent inhibitors of D-amino acid oxidase (DAAO).[12][13][14] DAAO is an enzyme that degrades D-serine, a co-agonist at the NMDA receptor. By inhibiting DAAO, these compounds can increase the levels of D-serine in the brain, which may have therapeutic benefits in conditions like schizophrenia. The 3-amino group can be a key pharmacophoric element in these inhibitors, participating in hydrogen bonding interactions within the active site of the enzyme.

Certain 4-substituted-3-phenylquinolin-2(1H)-one derivatives, which can be considered analogues, have been evaluated as antagonists at the glycine site of the NMDA receptor. While not a direct 3-amino derivative, this highlights the potential of the quinolin-2-one core to modulate this important neurological target.

Structure-Activity Relationship (SAR) Summary

A comprehensive analysis of the structure-activity relationships of the this compound scaffold reveals several key insights for the design of potent and selective inhibitors.

-

The 3-Amino Group: The presence and nature of the substituent on the 3-amino group are critical for activity. For many targets, a free amino group or a small alkyl substituent is preferred for optimal hydrogen bonding interactions.

-

Substitution on the Quinoline Ring: Substitution at the 6, 7, and 8-positions of the quinoline ring can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can be strategically employed to fine-tune the electronic properties of the scaffold and optimize interactions with the target protein.

-

Stereochemistry: For chiral derivatives, the stereochemistry at the 3-position is often crucial for biological activity. Enantiomerically pure compounds frequently exhibit significantly higher potency than their racemic counterparts.

Clinical Development Landscape

Despite the extensive preclinical research and promising biological activities of the this compound scaffold, a thorough review of clinical trial databases reveals a notable absence of drug candidates with this specific core structure that have advanced into human clinical trials. While other quinolin-2(1H)-one derivatives, such as the 4-aryl-substituted farnesyltransferase inhibitor Zanestra (R115777), have reached Phase II clinical trials for cancer, the 3-amino substituted subclass remains in the exploratory and preclinical stages of development.[1] This highlights a significant opportunity for further research and development to translate the therapeutic potential of this versatile scaffold into clinical applications.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged core in medicinal chemistry. Its synthetic accessibility, coupled with its ability to potently and selectively modulate a diverse range of biological targets, makes it an attractive starting point for the development of novel therapeutics. The demonstrated efficacy of its derivatives as anticancer agents, kinase inhibitors, and potential treatments for neurodegenerative diseases underscores the broad therapeutic potential of this scaffold.

Future research efforts should focus on a deeper understanding of the molecular mechanisms of action of these compounds, the optimization of their pharmacokinetic and pharmacodynamic properties, and the exploration of novel therapeutic applications. The strategic application of structure-based drug design and combinatorial chemistry approaches will undoubtedly lead to the discovery of new and improved this compound derivatives with enhanced therapeutic profiles. While the path to clinical translation remains, the compelling preclinical data strongly suggest that the this compound scaffold will continue to be a fertile ground for the discovery of innovative medicines.

References

- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformation-Selective ATP-Competitive Inhibitors Control Regulatory Interactions and Noncatalytic Functions of Mitogen-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Vanguard of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Aminoquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminoquinolin-2(1H)-one core is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this pivotal molecule. We delve into the foundational synthetic strategies that first brought this compound to light, from classical multi-step sequences to the advent of more elegant and efficient modern methodologies. Beyond the synthesis, this guide elucidates the mechanistic underpinnings of its significant biological activity, with a particular focus on its role as a modulator of Heat Shock Protein 90 (Hsp90). Detailed experimental protocols, comparative data analyses, and mechanistic diagrams are provided to equip researchers with a thorough understanding of this vital chemical entity.

A Historical Perspective: The Genesis of a Pharmacophore

The story of this compound is intrinsically linked to the broader history of quinoline chemistry, which began with the isolation of quinoline from coal tar by Friedlieb Ferdinand Runge in 1834. The quinolin-2(1H)-one (carbostyril) scaffold itself was the subject of early synthetic exploration in the late 19th century. However, the introduction of an amino group at the C3-position, a critical step in unlocking its therapeutic potential, was a subsequent development.

While a definitive singular "discovery" paper for the parent this compound is elusive in early literature, its initial synthesis was achieved through classical, albeit often arduous, multi-step methods. These foundational approaches laid the groundwork for the evolution of its synthesis and the eventual appreciation of its pharmacological significance.

Classical Synthetic Approaches: The Foundation

The initial syntheses of this compound were not direct, but rather relied on the functionalization of a pre-formed quinolin-2-one ring. Two primary strategies dominated the early landscape:

-

Indirect Introduction via Nitration and Subsequent Reduction: This was a common and logical, though often low-yielding and regioselectively challenging, approach. The quinolin-2(1H)-one nucleus would first undergo electrophilic nitration, followed by reduction of the resulting nitro group to the desired amine. The harsh conditions required for nitration, typically a mixture of nitric and sulfuric acids, and the potential for multiple nitration products were significant drawbacks.

-

Hofmann Rearrangement of Quinolin-2(1H)-one-3-carboxamide: This elegant, albeit conceptually demanding, approach involves the conversion of a primary amide into a primary amine with one fewer carbon atom. The synthesis of the requisite quinolin-2(1H)-one-3-carboxamide precursor was a critical prerequisite. This method, named after its discoverer August Wilhelm von Hofmann, offered a more controlled route to the 3-amino functionality.

These early methods, while historically significant, were often hampered by harsh reaction conditions, limited substrate scope, and modest yields. The challenges associated with these classical routes spurred the development of more sophisticated and efficient synthetic strategies in the modern era.

The Evolution of Synthesis: From Classical to Contemporary

The quest for more efficient, scalable, and versatile methods to construct the this compound scaffold has been a continuous endeavor in organic synthesis. Modern approaches have focused on direct C-H amination, transition-metal-catalyzed cross-coupling reactions, and innovative skeletal rearrangement strategies.

Modern Synthetic Methodologies: A Paradigm Shift

Recent decades have witnessed a paradigm shift in the synthesis of this important scaffold, moving towards more atom-economical and step-efficient processes.

-

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: This powerful method allows for the direct formation of the C-N bond by coupling a 3-bromoquinolin-2(1H)-one with an amine source in the presence of a palladium catalyst. The modularity of this approach enables the synthesis of a diverse library of N-substituted derivatives.

-

Photocatalytic Skeletal Rearrangement: A novel and intriguing strategy involves the visible-light-mediated denitrogenative rearrangement of 3-ylideneoxindoles in the presence of an azide source. This method provides a regioselective and milder alternative to traditional amination techniques.[1]

The following table provides a comparative overview of these key synthetic methodologies:

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

| Nitration-Reduction | Quinolin-2(1H)-one | HNO₃, H₂SO₄; Reducing agent (e.g., SnCl₂, H₂) | Harsh, often high temperatures | Readily available starting material | Poor regioselectivity, harsh conditions, multi-step |

| Hofmann Rearrangement | Quinolin-2(1H)-one-3-carboxamide | Br₂, NaOH | Basic conditions | Good regioselectivity | Requires precursor synthesis, use of bromine |

| Buchwald-Hartwig Coupling | 3-Bromoquinolin-2(1H)-one, Amine | Pd catalyst, ligand, base | Mild to moderate heating | High modularity, good yields | Requires halogenated precursor, catalyst cost |

| Photocatalytic Rearrangement | 3-Ylideneoxindole, TMSN₃ | Photocatalyst, visible light | Ambient temperature | Mild conditions, high regioselectivity, step-economic[1] | Substrate-specific, requires photochemical setup |

Biological Significance: A Privileged Scaffold in Drug Discovery

The this compound scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. This has led to its incorporation into a wide range of therapeutic agents, most notably in the field of oncology.

Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)

A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival.[2][3] These oncoproteins include mutated p53, Akt, Raf-1, and HER-2/ErbB2.[2]

In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it an attractive therapeutic target. By inhibiting Hsp90, this compound derivatives disrupt the chaperone's function, leading to the misfolding and subsequent degradation of its client oncoproteins via the ubiquitin-proteasome pathway.[2] This simultaneous disruption of multiple oncogenic signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Figure 1. Mechanism of Hsp90 inhibition by this compound derivatives.

Experimental Protocols

The following are representative, detailed protocols for both a classical and a modern synthesis of this compound.

Protocol 1: Classical Synthesis via Nitration and Reduction

Step 1: Synthesis of 3-Nitroquinolin-2(1H)-one

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, add quinolin-2(1H)-one (10 g, 68.9 mmol) portion-wise, maintaining the temperature below 10 °C.

-

Nitration: To this solution, add a chilled mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (500 g). A yellow precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from glacial acetic acid to afford 3-nitroquinolin-2(1H)-one as pale yellow crystals.

Step 2: Reduction to this compound

-

Reaction Setup: In a round-bottom flask, suspend 3-nitroquinolin-2(1H)-one (5 g, 26.3 mmol) in ethanol (100 mL).

-

Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (29.7 g, 131.5 mmol) to the suspension and heat the mixture to reflux.

-

Reaction: Maintain the reflux for 3 hours, during which the yellow solid should dissolve.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. To the residue, add a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9). A precipitate of tin salts will form.

-

Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Protocol 2: Modern Photocatalytic Synthesis[1]

-

Reaction Setup: To an oven-dried Schlenk tube, add the 3-ylideneoxindole substrate (0.2 mmol, 1.0 equiv), the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), and a magnetic stir bar.

-

Reagent Addition: Evacuate and backfill the tube with nitrogen three times. Add anhydrous solvent (e.g., acetonitrile, 2.0 mL) followed by trimethylsilyl azide (TMSN₃) (0.3 mmol, 1.5 equiv) via syringe.

-

Photoreaction: Place the reaction tube approximately 5-10 cm from a blue LED lamp and stir at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired this compound derivative.

Conclusion

The journey of this compound from its origins in classical organic synthesis to its current status as a highly sought-after pharmacophore is a testament to the evolution of chemical science. The early, often challenging, synthetic routes paved the way for the development of sophisticated and efficient modern methodologies that have greatly facilitated the exploration of its therapeutic potential. As a potent inhibitor of Hsp90, the this compound scaffold continues to be a fertile ground for the design and development of novel anticancer agents. This guide has provided a comprehensive overview of its history, synthesis, and mechanism of action, offering a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

- 1. Skeletal rearrangement through photocatalytic denitrogenation: access to C-3 aminoquinolin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Aminoquinolines as a New Class of Potent Inhibitors of Heat Shock Protein 90 (Hsp90): Synthesis, Biology and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-aminoquinolin-2(1H)-one

Introduction

3-aminoquinolin-2(1H)-one, a heterocyclic aromatic compound, is a molecule of significant interest within the realms of medicinal chemistry and drug development. As a derivative of the quinolinone scaffold, which is a core structure in numerous biologically active compounds, understanding its fundamental physical properties is a critical prerequisite for its advancement in any research and development pipeline. This guide provides a comprehensive overview of the key physical characteristics of this compound, namely its melting point and solubility, from both a theoretical and practical standpoint. The methodologies presented herein are grounded in established pharmacopeial standards and best practices in the pharmaceutical sciences, ensuring the generation of reliable and reproducible data essential for informed decision-making in drug discovery and formulation development.

Molecular Structure and Its Implications for Physical Properties

The structure of this compound, with its fused aromatic rings, a lactam functionality, and an amino group, dictates its physicochemical behavior. The planar, rigid nature of the quinolinone core contributes to a stable crystal lattice, which is expected to result in a relatively high melting point. The presence of both hydrogen bond donors (the amino and lactam N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms) suggests the potential for strong intermolecular interactions, further influencing its melting point and solubility. The amino group at the 3-position is anticipated to increase the polarity of the molecule compared to its parent compound, 2-quinolinone, which may enhance its aqueous solubility.

Melting Point: A Critical Indicator of Purity and Stability

The melting point of a solid crystalline substance is a fundamental physical property that provides insights into its identity, purity, and thermal stability. For a pure compound, the melting point is typically a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.

Reported Melting Point

The experimentally determined melting point for this compound has been reported as 285 °C . It is important to note that some sources may list the melting point as not available, which can be indicative of limited publicly available experimental data or potential decomposition at higher temperatures. Therefore, experimental verification is highly recommended.

| Property | Reported Value | Source |

| Melting Point | 285 °C | [1] |

Expert Insights on Melting Point Determination

The determination of a melting point is a standard laboratory procedure, but precision is key to obtaining meaningful data. The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, a sharp melting range is often a good indicator of high purity. When evaluating a new batch or a synthesized sample of this compound, a mixed melting point determination with a known pure standard can be a rapid and effective method for identity confirmation.

Protocol for Melting Point Determination (Capillary Method)

The capillary method is a widely accepted and pharmacopeia-endorsed technique for accurate melting point determination.

Materials:

-

This compound sample (finely powdered)

-

Melting point capillary tubes (one end sealed)

-

Melting point apparatus (digital or manual)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.

-

Capillary Loading: Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

-

Slow Heating for Measurement: For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of a compound is a critical factor in drug development, as it directly influences its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its bioavailability. Understanding the solubility of this compound in various solvent systems is essential for designing appropriate formulations for in vitro and in vivo studies.

Aqueous Solubility

The solubility of a compound in aqueous media is of paramount importance for its potential as an orally administered drug. A calculated value for the water solubility of this compound has been reported.

| Solvent | Solubility (Calculated) | Temperature | Source |

| Water | 1.3 g/L | 25 °C | [2] |

This value suggests that this compound is slightly soluble in water. The presence of the polar amino group likely contributes to this limited aqueous solubility.

Solubility in Organic Solvents

Protocol for Experimental Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Small glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the samples at a high speed.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the determination and validation of the melting point and solubility of this compound.

Caption: Workflow for the determination of melting point and solubility.

Conclusion

This technical guide has provided a detailed overview of the critical physical properties of this compound, focusing on its melting point and solubility. While some experimental data is available, this guide also highlights the importance of in-house experimental verification to ensure data quality and to build a comprehensive understanding of this promising molecule. The provided protocols offer a robust framework for researchers, scientists, and drug development professionals to generate the high-quality data necessary to support the progression of this compound and its derivatives in the drug discovery and development process.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Aminoquinolin-2(1H)-one

Introduction

The 3-aminoquinolin-2(1H)-one scaffold is a prominent heterocyclic structure that has garnered significant attention in the field of medicinal chemistry. Its unique chemical architecture serves as a versatile template for the design and synthesis of a wide array of biologically active molecules. This structural motif is considered a "privileged structure" due to its ability to interact with multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities.

Derivatives of this compound have demonstrated considerable potential in various therapeutic areas, most notably in oncology, but also in neurodegenerative diseases and dermatology. The exploration of this chemical space has revealed that subtle modifications to the core structure can lead to significant changes in target specificity and potency, making it a rich field for drug discovery and development.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive and in-depth overview of the key therapeutic targets that are modulated by this compound and its closely related analogues. By synthesizing the current scientific literature, this guide will delve into the mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols to facilitate further research and development of this promising class of compounds. We will explore its interactions with molecular chaperones, protein kinases, and enzymes involved in neurotransmission and pigmentation, providing a solid foundation for future investigations.

Chapter 1: Inhibition of Heat Shock Protein 90 (Hsp90)

Rationale for Targeting Hsp90

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis.[1] It is involved in the conformational maturation, stabilization, and activation of a vast number of "client" proteins.[1] In healthy cells, Hsp90 constitutes 1-2% of the total cellular protein and is essential for cell survival under stress conditions.[2]

In the context of oncology, Hsp90 has emerged as a prime therapeutic target.[1] Cancer cells are often in a state of high proteotoxic stress due to aneuploidy, hypoxia, and the accumulation of mutated and overexpressed oncoproteins. This makes them particularly dependent on the chaperone activity of Hsp90 to maintain the stability and function of these oncoproteins, which are crucial for tumor growth and survival.[3] These client proteins include key drivers of all the hallmarks of cancer, such as oncogenic kinases (e.g., HER2/ErbB2, RAF-1, CDK4), steroid hormone receptors, and the tumor suppressor protein p53.[2][3] Therefore, inhibiting Hsp90 leads to the simultaneous disruption of multiple signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.[1] This multi-pronged attack makes Hsp90 inhibitors an attractive class of anticancer agents.[1]

Mechanism of Action of this compound Derivatives as Hsp90 Inhibitors

The this compound scaffold has been explored for its potential to inhibit Hsp90. While many Hsp90 inhibitors target the ATP-binding pocket in the N-terminal domain, some quinolinone derivatives have been investigated as C-terminal Hsp90 inhibitors.[1] Inhibition at the C-terminal domain offers an alternative mechanism that can circumvent some of the resistance mechanisms associated with N-terminal inhibitors.[1]

The binding of these compounds to Hsp90 disrupts its chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[2] This degradation of oncoproteins deprives the cancer cell of essential survival signals, ultimately leading to cell cycle arrest and apoptosis. A key indicator of Hsp90 inhibition in cells is the degradation of client proteins like CDK1 and the stabilization of Hsp90 and Hsp70 levels.[1]

Quantitative Data

Several studies have evaluated the antiproliferative activity of 3-(heteroaryl)quinolin-2(1H)-one derivatives against various cancer cell lines, which is indicative of their potential as Hsp90 inhibitors. The following table summarizes some of the reported growth inhibitory (GI50) values.

| Compound | Cell Line | GI50 (µM) | Reference |

| 3b | PC-3 (Prostate) | 28 | [1] |

| 3a | PC-3 (Prostate) | >48 | [1] |

| 3c | PC-3 (Prostate) | ~35 | [1] |

| 3d | PC-3 (Prostate) | ~40 | [1] |

| 3e | PC-3 (Prostate) | ~45 | [1] |

Experimental Protocol: Hsp90 ATPase Activity Assay (Malachite Green Assay)

This assay is a simple and cost-effective method to determine the inhibitory effect of a compound on the ATPase activity of Hsp90 by measuring the amount of inorganic phosphate released from ATP hydrolysis.[4]

Materials:

-

Purified Hsp90 protein

-

Assay buffer (e.g., HEPES buffer with KCl, MgCl2)

-

ATP solution

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the this compound derivative in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and purified Hsp90 protein. Include controls without Hsp90 and without the inhibitor.

-

Initiate Reaction: Add ATP to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).[5]

-

Stop Reaction and Color Development: Add the malachite green reagent to each well to stop the reaction and develop the color. Incubate for 15 minutes at room temperature.[4]

-

Measurement: Measure the absorbance at 620 nm using a microplate reader.[4]

-

Data Analysis: Calculate the amount of phosphate released and determine the percent inhibition of Hsp90 ATPase activity for each compound concentration. The IC50 value can be determined from a dose-response curve.

Experimental Protocol: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is used to confirm the on-target effect of an Hsp90 inhibitor by observing the degradation of known Hsp90 client proteins.[6]

Materials:

-

Cancer cell line (e.g., PC-3, MCF-7)

-

Cell culture medium and supplements

-

This compound derivative

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against Hsp90 client proteins (e.g., CDK1, Akt, Her2) and a loading control (e.g., β-actin)

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24, 48 hours).

-

Cell Lysis: Wash the cells with PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of client protein degradation.

Graphviz Diagram

Caption: Hsp90 chaperone cycle and its inhibition.

Chapter 2: Modulation of Protein Kinase Activity

Overview of Quinolinones as Kinase Inhibitors

The quinoline and quinolinone scaffolds are well-represented among kinase inhibitors, including several FDA-approved drugs.[7] Their planar structure is well-suited for insertion into the ATP-binding pocket of kinases, a common mechanism of action for this class of drugs.[7] The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[8]

Specific Kinase Targets

Derivatives of the this compound scaffold have shown inhibitory activity against a range of protein kinases.

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Quinolin-2(1H)-one derivatives have been designed as potent inhibitors of CDK5, a kinase implicated in neurodegenerative disorders such as Alzheimer's disease.[9] There is also evidence for the inhibition of CDK2 and CDK4 by quinolone derivatives, leading to cell cycle arrest and apoptosis.

RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth, proliferation, and angiogenesis. The quinolinone scaffold has been identified as a promising starting point for the development of inhibitors targeting these key RTKs.

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and it is frequently activated in cancer. 3-Anilino-quinolin-2(1H)-ones, a class of this compound derivatives, have been synthesized and evaluated as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1), an important upstream regulator of Akt.[10]

Mechanism of Inhibition

The primary mechanism of action for most quinolinone-based kinase inhibitors is competitive inhibition at the ATP-binding site of the kinase. By occupying this site, they prevent the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and inhibiting downstream signaling.

Quantitative Data

The following table summarizes the inhibitory activity of some quinolinone derivatives against various kinases.

| Compound Class | Kinase Target | IC50 | Reference |

| Quinolin-2(1H)-one derivatives | CDK5 | Potent inhibition reported | [9] |

| 3-Anilino-quinolin-2(1H)-ones | PDK1 | Modest inhibition observed | [10] |

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)